molecular formula C12H16F2N2O B13645750 2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide

Cat. No.: B13645750
M. Wt: 242.26 g/mol
InChI Key: SSNIKDDEBCPLFI-UHFFFAOYSA-N
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Description

2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is an organic compound with a complex structure that includes an amino group, a butanamide backbone, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluorophenyl ethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(1-(2,4-dichlorophenyl)ethyl)butanamide
  • 2-Amino-N-(1-(2,4-dimethylphenyl)ethyl)butanamide
  • 2-Amino-N-(1-(2,4-difluorophenyl)propyl)butanamide

Uniqueness

2-Amino-N-(1-(2,4-difluorophenyl)ethyl)butanamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide

InChI

InChI=1S/C12H16F2N2O/c1-3-11(15)12(17)16-7(2)9-5-4-8(13)6-10(9)14/h4-7,11H,3,15H2,1-2H3,(H,16,17)

InChI Key

SSNIKDDEBCPLFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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